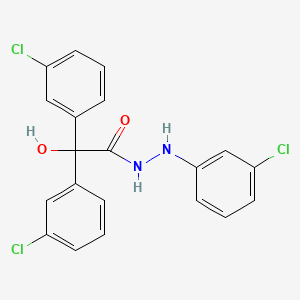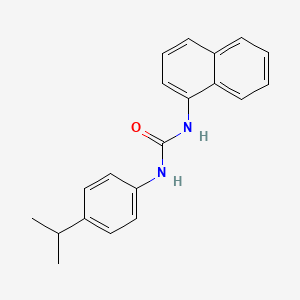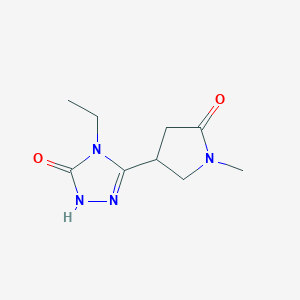
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide
Overview
Description
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide, also known as TCAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TCAH belongs to the class of hydrazide derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been extensively studied for its potential as a therapeutic agent. It has been found to possess significant antibacterial, antifungal, and anticancer activities. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The mechanism of action of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide is not fully understood. However, it is believed that N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide exerts its biological activities by inhibiting the activity of certain enzymes and proteins. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has also been shown to inhibit the activity of fungal chitin synthase, which is essential for fungal cell wall synthesis. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their DNA replication and cell wall synthesis. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to possess antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide is also stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide. One potential direction is to explore the use of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide as a therapeutic agent for bacterial and fungal infections. Another potential direction is to investigate the use of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide as a potential anticancer agent. Further studies are also needed to elucidate the mechanism of action of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide and to identify its molecular targets. In addition, the development of new synthesis methods and analogs of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide may lead to the discovery of more potent and selective compounds.
properties
IUPAC Name |
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-1-4-13(10-15)20(27,14-5-2-7-16(22)11-14)19(26)25-24-18-9-3-8-17(23)12-18/h1-12,24,27H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCDBXAYNAWDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C(=O)NNC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)

![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)


![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)

